Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate

Medicinal Chemistry CRF1 Antagonist Beta-Lactamase Inhibitor

Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate (CAS 2073912-30-6) is a fused bicyclic heterocycle with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol. This compound belongs to the pyrazolo[5,1-b]oxazole class, which has been extensively patented as a scaffold for corticotropin-releasing factor (CRF₁) receptor antagonists.

Molecular Formula C8H10N2O3
Molecular Weight 182.179
CAS No. 2073912-30-6
Cat. No. B2741883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate
CAS2073912-30-6
Molecular FormulaC8H10N2O3
Molecular Weight182.179
Structural Identifiers
SMILESCCOC(=O)C1=C2N(CCO2)N=C1
InChIInChI=1S/C8H10N2O3/c1-2-12-8(11)6-5-9-10-3-4-13-7(6)10/h5H,2-4H2,1H3
InChIKeyCJFMIYYZACKKDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate (CAS 2073912-30-6) – Core Heterocyclic Building Block for Drug Discovery


Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate (CAS 2073912-30-6) is a fused bicyclic heterocycle with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . This compound belongs to the pyrazolo[5,1-b]oxazole class, which has been extensively patented as a scaffold for corticotropin-releasing factor (CRF₁) receptor antagonists . As an ethyl ester derivative bearing the carboxylate functionality at the 7-position of the fused ring system, it serves as a versatile intermediate for the synthesis of more complex heterocyclic candidates in medicinal chemistry programs.

Why Regioisomeric and Functional-Group Substitution of Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate Is Not Trivial


Within the pyrazolo[5,1-b]oxazole family, the position of the carboxylate substituent and the nature of the ester group critically determine both synthetic accessibility and biological application. The 7-carboxylate regioisomer (target compound) and the 6-carboxylate regioisomer (CAS 623565-48-0) are not interchangeable – each is associated with distinct downstream pharmacology: the 6-carboxylate scaffold is reported as a β-lactamase inhibitor , whereas the 7-carboxylate scaffold appears in CRF₁ antagonist patent families . Furthermore, the ethyl ester provides a balance of lipophilicity and hydrolytic stability that differs from the free carboxylic acid (CAS 1286755-21-2) or the methyl ester analogs, directly impacting reactivity in subsequent coupling or cyclization steps.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate


Regiochemical Selectivity: 7-Carboxylate vs. 6-Carboxylate in CRF₁ Antagonist vs. β-Lactamase Inhibitor Scaffolds

The target 7-carboxylate regioisomer is structurally required for the pyrazolo[5,1-b]oxazole CRF₁ antagonist pharmacophore as described in patent US20120295942A1 . In contrast, the 6-carboxylate regioisomer (CAS 623565-48-0) is utilized as a β-lactamase inhibitor scaffold . No interconversion or biological equivalence between the two regioisomers has been reported. This functional segregation is supported by the distinct substitution patterns observed in the respective patent and application literature.

Medicinal Chemistry CRF1 Antagonist Beta-Lactamase Inhibitor Regioselectivity

Ester vs. Carboxylic Acid: Impact on Downstream Synthetic Efficiency

The target compound is an ethyl ester, whereas the corresponding 7-carboxylic acid (CAS 1286755-21-2) is commercially available. The ethyl ester serves as a latent carboxylic acid, enabling direct use in nucleophilic acyl substitution reactions (e.g., amidation) without requiring a separate deprotection step. Conversely, the free acid requires activation (e.g., HATU, DCC) for amide bond formation. No difference in intrinsic reactivity between the two forms has been quantitatively reported; the differentiation is practical and synthetic in nature .

Synthetic Chemistry Protecting Group Strategy Reactivity

Purity Benchmarking: Target Compound (98%) vs. 6-Regioisomer (99%)

The target compound is available from Leyan at a standard purity of 98% , while the 6-carboxylate regioisomer is listed by some suppliers at 99% purity . For the target compound, Bidepharm offers a 95% purity grade . The 98% purity level is sufficient for most research-scale synthetic applications, but users requiring >99% purity for sensitive biological assays should verify batch-specific analytical data.

Quality Control Purity Procurement

Molecular Properties Comparison: Target Compound vs. Methyl-Substituted Analog

The target compound (C₈H₁₀N₂O₃, MW 182.18) is unsubstituted at the 3-position, whereas the methyl-substituted analog ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (CAS 1365957-06-7, C₉H₁₂N₂O₃, MW 194.19) introduces additional steric bulk and lipophilicity . The absence of a 3-methyl group in the target compound results in a lower calculated logP and reduced steric hindrance, which may favor early-stage fragment-based screening or serve as a more tractable starting point for parallel derivatization.

Physicochemical Properties Drug-Likeness Lead Optimization

Optimal Deployment Scenarios for Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate in Drug Discovery and Chemical Biology


CRF₁ Receptor Antagonist Lead Optimization

The 7-carboxylate scaffold is explicitly claimed in CRF₁ antagonist patent families . Researchers pursuing novel CRF₁ antagonists for stress-related disorders (anxiety, depression, irritable bowel syndrome) should select the 7-carboxylate regioisomer as the core intermediate for SAR exploration, as the 6-carboxylate regioisomer directs toward a different biological target space (β-lactamase inhibition).

Diversity-Oriented Synthesis and Parallel Library Construction

The unsubstituted 3-position of the target compound allows for late-stage diversification via C–H activation and cross-coupling reactions, as demonstrated for the broader pyrazolo[5,1-b]oxazole class . The ethyl ester functionality facilitates subsequent hydrolysis or direct amidation, enabling rapid generation of compound libraries for high-throughput screening.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 182.18 g/mol and a predicted logP of approximately 0.45 , the target compound falls within the rule-of-three guidelines for fragment libraries. Its fused bicyclic core with hydrogen-bond acceptor/donor functionality makes it a suitable starting fragment for structure-based design campaigns targeting CNS or peripheral receptors.

Synthetic Methodology Development

The target compound can serve as a benchmark substrate for developing regioselective functionalization methods on the pyrazolo[5,1-b]oxazole core, as recently reported in palladium-catalyzed arylation studies . Its commercial availability at defined purity levels ensures reproducibility in methodological investigations.

Quote Request

Request a Quote for Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.